molecular formula C10H11N3O2S B2702484 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1206987-52-1

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2702484
CAS No.: 1206987-52-1
M. Wt: 237.28
InChI Key: LFRNAADXKNCVER-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound designed for medicinal chemistry and drug discovery research, featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant scientific interest. The 1,2,4-oxadiazole ring is recognized as a bioisostere for ester and amide functional groups, a property that can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds by reducing susceptibility to hydrolysis . This heterocyclic system is present in several commercially available drugs and has been extensively investigated for a broad spectrum of biological activities, including potential anticancer, anti-inflammatory, and central nervous system (CNS) applications . The incorporation of the thiophene moiety further diversifies the compound's interaction capabilities, contributing to a unique molecular architecture suitable for probing biological targets such as enzymes and receptors. Researchers can utilize this compound as a key building block or intermediate in the synthesis of novel chemical libraries, or as a probe for studying structure-activity relationships (SAR) in the development of multitarget-directed ligands (MTDLs) for complex diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-7-12-10(15-13-7)6-11-9(14)5-8-3-2-4-16-8/h2-4H,5-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRNAADXKNCVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

    Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with oxadiazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines, including:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%.
  • OVCAR-8 : PGI of 85.26%.
  • NCI-H40 : PGI of 75.99% .

These findings suggest that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide may possess similar anticancer properties, warranting further investigation into its mechanisms of action and efficacy.

Antimicrobial Activity

The oxadiazole derivatives have shown broad-spectrum antimicrobial activities against various pathogens. Specifically, compounds with similar structures have been reported to exhibit effectiveness against:

  • Bacterial Strains : Such as Xanthomonas oryzae and Xanthomonas axonopodis, indicating potential applications in agricultural settings for disease control.

The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways critical for bacterial survival.

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in disease progression. For example:

  • Compounds from the oxadiazole family have been shown to inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of oxadiazole derivatives in medicinal chemistry:

StudyFocusFindings
Anticancer ActivitySignificant PGIs against multiple cancer cell lines; potential as a lead compound for drug development.
Antimicrobial ActionEffective against specific bacterial strains; implications for agricultural applications.
Enzyme InhibitionInhibition of acetylcholinesterase; relevance to neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound Name Substituents Key Features Synthesis Yield Biological Relevance
Compound 16e 3-methyl-1,2,4-oxadiazol-5-yl, 3,4-dichlorophenyl Integrated into a cephalosporin core; low yield (2%) 2% Selective activity against non-replicating Mycobacterium tuberculosis
Compound 28 3-methyl-1,2,4-oxadiazol-5-yl, trifluoromethyl, nitrophenyl Pyrazole-oxadiazole hybrid; high-resolution mass spectrometry (HRMS) validated 54% Potential metabolic stability for kinase modulation
Compound 16b 3-methyl-1,2,4-oxadiazol-5-yl, p-tolyl Cephalosporin derivative; stereochemistry confirmed via [α]D 54% Antimicrobial activity (specific targets not detailed)

Key Observations :

  • The 3-methyl-1,2,4-oxadiazole group is frequently incorporated into cephalosporins (e.g., 16e, 16b) to enhance stability and target selectivity .
  • Low yields (e.g., 2% for 16e) suggest synthetic challenges in integrating oxadiazole rings into complex scaffolds.
Thiophene-Containing Analogues
Compound Name Substituents Key Features Synthesis Yield Biological Relevance
Compound 9–13 Thioxoacetamide backbone with chlorophenyl, indole, nitro groups High yields (53–90%); confirmed via ¹H-NMR/MS 53–90% Anticancer/antimicrobial candidates (no explicit data provided)
Compound 45/50 Thiophen-2-ylmethyl, benzamide, dichloropyridinyl Sulfur-rich derivatives; structural diversity via substituents Not specified Proposed for cancer, viral infections, or thrombotic events
Acetamide derivatives Thiophen-2-ylmethyl-triazole-thioacetohydrazides Synthesized via hydrazine hydrate/acetic acid Not specified Potential enzyme inhibitors (e.g., urease)

Key Observations :

  • Thiophene-containing compounds (e.g., 9–13) exhibit higher synthetic yields than oxadiazole derivatives, likely due to simpler reaction pathways .
  • Sulfur atoms in thiophene and thioacetamide groups enhance binding to metal ions or enzyme active sites .
Functional Group Comparisons
  • Oxadiazole vs. Thiazole/Thiadiazole : Oxadiazoles (e.g., in 16e) offer superior metabolic stability compared to thiazoles (e.g., in CDK5/p25 inhibitors ), but thiazoles may exhibit stronger hydrogen-bonding capacity.
  • Thiophene vs. Furyl/Nitrophenyl : Thiophene’s aromaticity and electron-rich nature improve pharmacokinetic profiles over nitro-substituted furans (e.g., compound 12 ).

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OS, with a molecular weight of 244.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC11H12N4OS
Molecular Weight244.31 g/mol
SMILESCC1=NOC(=N1)CNC2=CC=CC=C2
InChIInChI=1S/C11H12N4OS
CAS NumberNot available

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential. A study focusing on similar compounds reported IC50 values as low as 0.14 μM against A549 human lung cancer cells, showcasing their cytotoxic effects . The anticancer mechanism is believed to involve the inhibition of key enzymes such as topoisomerase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have also been studied for their anti-inflammatory properties. Specific derivatives have shown the ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A series of oxadiazole derivatives were tested for antimicrobial efficacy against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM, highlighting their potential as therapeutic agents against drug-resistant infections .
  • Anticancer Activity : In a comparative study on various oxadiazole derivatives, compounds were synthesized and tested on multiple cancer cell lines including A549 and C6 glioma cells. Some exhibited remarkable antiproliferative activity with IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for further research in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Cycle Disruption : Certain derivatives can induce apoptosis in cancer cells by disrupting the normal cell cycle.
  • Cytokine Modulation : Anti-inflammatory effects are mediated through the modulation of cytokine release and signaling pathways.

Q & A

Q. Critical Factors :

  • Prolonged reflux times (5–7 hours) improve conversion rates but may degrade thermally sensitive intermediates.
  • Solvent systems (e.g., toluene:water mixtures) influence phase separation and product recovery .

How can NMR spectroscopy and X-ray crystallography confirm structural integrity and isomerism?

Advanced
1H and 13C NMR are critical for identifying regioisomers and dynamic processes:

  • Isomer Ratios : For oxadiazole derivatives, 1H NMR often reveals isomer ratios (e.g., 2:1 or 4:1) due to restricted rotation around the acetamide bond. For example, N-methyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)acetamide shows distinct methylene proton splitting (δ 4.30–4.80 ppm) .
  • X-ray Crystallography : Resolves absolute configuration and packing motifs. A related compound, N-[4-acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, was structurally validated via single-crystal X-ray diffraction, confirming bond angles and dihedral angles critical for bioactivity .

Q. Methodological Tip :

  • Use deuterated DMSO or CDCl3 for NMR to enhance solubility of polar intermediates.

What computational methods predict electronic properties and reactivity?

Advanced
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights into electronic structure:

  • Exact Exchange Terms : Inclusion of exact exchange in functionals improves accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .
  • Applications :
    • Calculate HOMO-LUMO gaps to assess redox stability.
    • Simulate infrared/Raman spectra to correlate with experimental data.

Q. Software Recommendations :

  • Gaussian or ORCA for DFT calculations.
  • Multiwfn for wavefunction analysis .

What in vitro assays evaluate biological activity, and what therapeutic potential exists?

Advanced
Priority Assays :

  • Anticancer Screening : Proteasome inhibition assays, as oxadiazole-isopropylamides show non-covalent proteasome binding (IC50 < 1 µM) .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative strains, given thiophene-acetamide hybrids’ reported activity .

Q. Precedents :

  • A structurally related compound, N-(5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl)acetamide, induced tumors in rats, highlighting the need for toxicity screening .

How should researchers address contradictions in biological activity data?

Advanced
Strategies :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects.
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to identify false positives from metabolite interference.
  • Structural Analog Comparison : Compare with N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)acetamide derivatives, where minor substituent changes (e.g., -OCH3 to -CH3) drastically alter proteasome inhibition .

Q. Case Study :

  • In carcinogenicity studies, nitro-group positioning in 5-nitrofurans correlated with tumor incidence (40–60% in rats), emphasizing substituent effects .

What analytical techniques ensure batch-to-batch consistency?

Basic
Quality Control Pipeline :

HPLC : Use C18 columns with acetonitrile:water gradients (e.g., 70:30) to confirm purity (>95%) .

LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ for C10H12N4O2S: 265.08) and fragmentation patterns .

Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%).

What toxicity mechanisms are associated with oxadiazole-thiophene hybrids?

Q. Advanced

  • DNA Damage : Nitro-group-containing analogs (e.g., 5-nitrofurans) generate reactive intermediates that alkylate DNA, leading to forestomach and kidney tumors in rodents .
  • Mitochondrial Toxicity : Thiophene derivatives may uncouple oxidative phosphorylation, as seen in hepatic cell lines.

Q. Mitigation :

  • Replace nitro groups with bioisosteres (e.g., cyano or trifluoromethyl) to reduce genotoxicity .

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